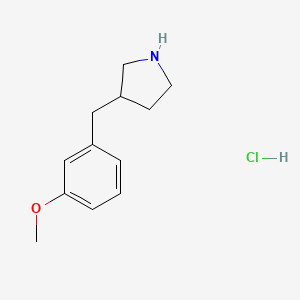

3-(3-Methoxybenzyl)pyrrolidine Hydrochloride

Description

3-(3-Methoxybenzyl)pyrrolidine hydrochloride is a pyrrolidine derivative featuring a 3-methoxybenzyl substituent. Pyrrolidine, a five-membered saturated heterocycle with one nitrogen atom, is a common scaffold in medicinal chemistry due to its conformational flexibility and ability to modulate pharmacokinetic properties.

The hydrochloride salt form enhances aqueous solubility and stability, typical of amine-containing compounds .

Properties

IUPAC Name |

3-[(3-methoxyphenyl)methyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-14-12-4-2-3-10(8-12)7-11-5-6-13-9-11;/h2-4,8,11,13H,5-7,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEVISMABJTPFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2CCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Pyrrolidine Derivatives

Reductive amination is a widely used method for synthesizing secondary amines. For 3-(3-methoxybenzyl)pyrrolidine hydrochloride, this approach involves reacting a pyrrolidine ketone or aldehyde with 3-methoxybenzylamine in the presence of a reducing agent.

Procedure :

-

Imine Formation : Combine pyrrolidin-3-one with 3-methoxybenzylamine in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) under acidic conditions (e.g., acetic acid).

-

Reduction : Add sodium triacetoxyborohydride (STAB, 1.2 equiv) and stir at room temperature for 12–24 hours.

-

Workup : Quench with aqueous NaOH, extract with DCM, and purify via recrystallization.

-

Salt Formation : Treat the free base with HCl in ether to yield the hydrochloride salt.

Key Data :

Alkylation of Pyrrolidine with 3-Methoxybenzyl Halides

Direct alkylation of pyrrolidine using 3-methoxybenzyl chloride or bromide is a straightforward method.

Procedure :

-

Reaction Setup : Suspend pyrrolidine in isopropanol with potassium hydroxide (2.5 equiv).

-

Alkylation : Add 3-methoxybenzyl chloride (1.2 equiv) dropwise at 40°C and stir for 8 hours.

-

Acidification : Adjust pH to 4–5 with HCl, extract with chloroform, and concentrate.

-

Purification : Recrystallize from acetone to obtain the hydrochloride salt.

Key Data :

Hydrogenation of Nitrile Precursors

Hydrogenation of a nitrile-substituted intermediate offers a pathway to the target compound.

Procedure :

-

Nitrile Synthesis : React 3-(3-methoxybenzyl)pyrrolidine-3-carbonitrile with mesyl chloride in DCM.

-

Reduction : Hydrogenate the nitrile using Raney nickel (5 wt%) under H₂ (5 bar) in methanol at 25°C for 19 hours.

-

Isolation : Filter the catalyst, concentrate, and treat with HCl to form the hydrochloride salt.

Key Data :

Grignard Reaction Followed by Reduction

This method involves adding a 3-methoxybenzyl Grignard reagent to a pyrrolidine carbonyl compound.

Procedure :

-

Grignard Formation : Prepare 3-methoxybenzylmagnesium bromide from 3-methoxybenzyl bromide in THF.

-

Nucleophilic Addition : Add the Grignard reagent to pyrrolidin-3-one at −70°C.

-

Reduction : Reduce the intermediate alcohol with borane dimethyl sulfide complex in THF.

Key Data :

Comparative Analysis of Synthetic Methods

Optimization and Challenges

Solvent and Catalyst Selection

Purification Strategies

Scientific Research Applications

Medicinal Chemistry

Versatile Scaffold for Drug Development

The pyrrolidine ring structure of 3-(3-Methoxybenzyl)pyrrolidine hydrochloride makes it an essential scaffold in the design of biologically active compounds. Its unique stereochemistry allows for efficient exploration of pharmacophore space, which is critical in optimizing drug interactions with biological targets. Research indicates that derivatives of this compound exhibit a range of pharmacological activities, including:

- Anticancer Activity: Studies have shown that certain pyrrolidine derivatives can induce apoptosis in cancer cells by modulating cell cycle pathways. For instance, compounds derived from this scaffold demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating promising therapeutic potential .

- Cholinesterase Inhibition: The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in treating neurodegenerative diseases like Alzheimer's. Molecular modeling studies suggest that specific structural features contribute to its inhibitory efficacy .

Synthetic Chemistry

Building Block for Complex Molecules

In synthetic chemistry, 3-(3-Methoxybenzyl)pyrrolidine hydrochloride serves as a versatile building block for the synthesis of complex organic molecules. Its reactivity allows it to participate in various organic reactions, including:

- Cross-Coupling Reactions: The compound can be utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are prevalent in pharmaceuticals .

- Cyclization Reactions: It is employed in cyclization processes to create diverse molecular architectures, enhancing the library of available compounds for biological testing .

Biochemical Research

Modulation of Biochemical Pathways

Researchers utilize this compound to investigate its effects on enzyme activity and biochemical pathways. Notable applications include:

- Enzyme Interaction Studies: The compound's influence on enzyme kinetics has been explored, providing insights into its potential as a therapeutic agent that modulates enzyme function .

- Cell-Based Assays: In vitro assays have demonstrated that derivatives can affect cell viability and proliferation, making them candidates for further development as anticancer agents.

Analytical Chemistry

Chiral Resolution Agent

In analytical chemistry, 3-(3-Methoxybenzyl)pyrrolidine hydrochloride is used as a chiral resolving agent in high-performance liquid chromatography (HPLC). This application is crucial for separating enantiomers in racemic mixtures, which is essential in the pharmaceutical industry to ensure the efficacy and safety of drug formulations.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Scaffold for drug development; anticancer and cholinesterase inhibition | Induces apoptosis; inhibits AChE/BChE |

| Synthetic Chemistry | Building block for complex organic molecules; participates in cross-coupling and cyclization | Enhances library diversity; facilitates complex syntheses |

| Biochemical Research | Modulates enzyme activity; affects cell viability | Influences enzyme kinetics; shows anticancer potential |

| Analytical Chemistry | Chiral resolving agent for HPLC | Essential for enantiomer separation |

Case Studies

- Anticancer Activity : A study evaluated the efficacy of pyrrolidine derivatives against MCF-7 breast cancer cells, revealing IC50 values comparable to standard chemotherapeutics like doxorubicin. The mechanism was linked to ROS-mediated apoptosis pathways .

- Cholinesterase Inhibition : Research focused on the structure-activity relationship (SAR) of pyrrolidine derivatives showed enhanced selectivity towards BChE over AChE, indicating potential applications in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3-(3-Methoxybenzyl)pyrrolidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can enhance the binding affinity to these targets, leading to modulation of their activity. The pyrrolidine ring provides structural stability and contributes to the overall pharmacokinetic properties of the compound.

Comparison with Similar Compounds

Structural and Functional Differences

| Compound Name | CAS Number | Ring Size | Substituent | Molecular Formula | Similarity Score | Key Properties |

|---|---|---|---|---|---|---|

| 3-(3-Methoxybenzyl)pyrrolidine HCl | N/A | Pyrrolidine | 3-Methoxybenzyl | C₁₂H₁₆ClNO | - | High lipophilicity; potential CNS activity |

| 4-(3-Methoxybenzyl)piperidine HCl | 58333-75-8 | Piperidine | 3-Methoxybenzyl | C₁₃H₁₈ClNO | 0.96 | Six-membered ring; altered conformational flexibility |

| 3-(3-Methoxyphenyl)pyrrolidine HCl | 1869912-48-0 | Pyrrolidine | 3-Methoxyphenyl | C₁₁H₁₄ClNO | 0.88 | Direct phenyl substitution; reduced steric bulk |

| 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine HCl | 2060043-42-5 | Pyrrolidine | 3-Methoxycyclohexyloxy | C₁₁H₂₂ClNO₂ | - | Cyclohexyloxy group; increased hydrophobicity |

| 3-(3-Ethoxybenzyl)piperidine HCl | 1171079-15-4 | Piperidine | 3-Ethoxybenzyl | C₁₄H₂₀ClNO | - | Ethoxy group; enhanced metabolic stability |

Pharmacological and Physicochemical Comparisons

- Pyrrolidine analogs (target compound) offer rigidity and faster metabolic clearance, advantageous for CNS drugs requiring rapid action .

- Substituent Effects: Benzyl vs. Methoxy vs. Ethoxy: Ethoxy-substituted analogs (e.g., 3-(3-Ethoxybenzyl)piperidine HCl) show longer half-lives due to slower oxidative metabolism, whereas methoxy groups are more electron-donating, influencing receptor binding .

- Functional Groups: The cyclohexyloxy group in 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine HCl introduces stereochemical complexity and may reduce solubility in polar solvents . Trifluoromethyl groups (e.g., in 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl) enhance metabolic stability and electronegativity, unlike the methoxy group in the target compound .

Key Research Findings

- Receptor Affinity : Piperidine derivatives generally exhibit higher affinity for 5-HT₃ and MAO-B receptors compared to pyrrolidines, attributed to their larger ring size and flexibility .

- Metabolic Stability : Ethoxy and trifluoromethyl substituents improve metabolic stability over methoxy groups, as observed in pharmacokinetic studies of related compounds .

- Solubility : Hydrochloride salts of pyrrolidine derivatives (e.g., target compound) typically exhibit solubility >50 mg/mL in water, critical for oral bioavailability .

Biological Activity

3-(3-Methoxybenzyl)pyrrolidine Hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

3-(3-Methoxybenzyl)pyrrolidine Hydrochloride has the molecular formula C_{12}H_{16}ClN and a molecular weight of approximately 213.7 g/mol. It features a pyrrolidine ring substituted with a methoxybenzyl group, which enhances its pharmacological profile. The compound is identified by the CAS number 1095545-66-6 and is typically available in high purity for research purposes.

Biological Activity

Research indicates that 3-(3-Methoxybenzyl)pyrrolidine Hydrochloride exhibits various biological activities, including:

- Neuropharmacological Effects : Studies have shown that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

- Antitumor Activity : Similar pyrrolidine derivatives have demonstrated enhanced anti-tumor effects when combined with conventional chemotherapy agents, suggesting that 3-(3-Methoxybenzyl)pyrrolidine Hydrochloride could augment the efficacy of existing treatments against cancers such as Ehrlich ascites carcinoma (EAC) .

- Antibacterial and Antifungal Properties : Pyrrolidine derivatives have been evaluated for their antimicrobial activities, showing effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Synthesis Methods

The synthesis of 3-(3-Methoxybenzyl)pyrrolidine Hydrochloride typically involves several key steps, including:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Substitution with Methoxybenzyl Group : The introduction of the methoxybenzyl moiety is critical for enhancing biological activity.

- Hydrochloride Salt Formation : The final step often involves converting the base form into its hydrochloride salt for improved solubility and stability.

Neuropharmacological Studies

Recent studies have investigated the neuropharmacological effects of 3-(3-Methoxybenzyl)pyrrolidine Hydrochloride. For instance, it has been shown to modulate neurotransmitter levels, which could be beneficial in treating conditions like depression and anxiety disorders.

Antitumor Activity

In a notable study, the compound was tested in combination with established anti-cancer drugs. Results indicated that it significantly increased survival rates in mouse models bearing EAC tumors, suggesting its potential role in multi-drug therapy regimens .

Antimicrobial Efficacy

In vitro tests revealed that 3-(3-Methoxybenzyl)pyrrolidine Hydrochloride exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics .

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-(3-Methoxybenzyl)pyrrolidine Hydrochloride, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 3-Methoxy-pyrrolidine | C_{11}H_{15}NO | Lacks benzyl group; basic properties |

| 3-(4-Methoxyphenyl)pyrrolidine | C_{11}H_{15}NO | Different pharmacological profile due to para-substitution |

| Rolicyclidine (hydrochloride) | C_{17}H_{24}ClN | Known for dissociative anesthetic effects |

The presence of the methoxybenzyl group in 3-(3-Methoxybenzyl)pyrrolidine Hydrochloride distinguishes it from these compounds, potentially enhancing its receptor affinity and altering pharmacokinetic properties.

Q & A

Q. What are the recommended synthetic routes for 3-(3-Methoxybenzyl)pyrrolidine Hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves alkylation of pyrrolidine with a 3-methoxybenzyl halide followed by hydrochloric acid salt formation. Key steps include:

- Nucleophilic substitution : React pyrrolidine with 3-methoxybenzyl chloride/bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux. Catalytic KI or phase-transfer catalysts (e.g., TBAB) can enhance reaction rates .

- Salt formation : Treat the free base with HCl in an anhydrous solvent (e.g., diethyl ether or ethanol) to precipitate the hydrochloride salt.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of 3-methoxybenzyl halide) and temperature (60–80°C) to minimize byproducts like dialkylated amines .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

- NMR spectroscopy : Use H and C NMR to confirm the methoxybenzyl substitution pattern and pyrrolidine ring integrity. Compare chemical shifts with literature data for related pyrrolidine derivatives .

- HPLC-MS : Employ reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with mass spectrometry to verify molecular ion peaks (e.g., [M+H]) and detect impurities ≥0.1% .

- Elemental analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values to confirm stoichiometry .

Q. How can researchers assess solubility and stability in aqueous and organic solvents for formulation studies?

Methodological Answer:

- Solubility screening : Prepare saturated solutions in PBS (pH 7.4), DMSO, ethanol, and simulated gastric fluid. Measure solubility via UV-Vis spectroscopy or gravimetric analysis after filtration .

- Stability testing : Incubate solutions at 25°C and 40°C for 1–4 weeks. Analyze degradation products using HPLC with PDA detection. Note: Hydrochloride salts often exhibit better aqueous stability than free bases but may hydrolyze under extreme pH (<3 or >9) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Exposure mitigation : In case of skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution followed by medical consultation .

- Waste disposal : Collect residues in sealed containers labeled for halogenated organic waste. Incinerate via licensed facilities to avoid environmental release .

Advanced Research Questions

Q. How can researchers investigate the compound’s receptor-binding affinity and selectivity in neurological studies?

Methodological Answer:

- Radioligand binding assays : Use H-labeled ligands (e.g., σ-1 or dopamine receptors) in competition assays with brain homogenates. Calculate IC and K values to compare affinity with known ligands .

- Selectivity screening : Test against a panel of GPCRs (e.g., serotonin, adrenergic receptors) via high-throughput fluorescence-based assays. Structural analogs like 3-fluoro-PCP show preferential binding to NMDA receptors, which may guide target selection .

Q. What experimental designs are suitable for evaluating in vivo pharmacokinetics and neurobehavioral effects?

Methodological Answer:

- Pharmacokinetics : Administer the compound intravenously/orally to rodents. Collect plasma samples at timed intervals and quantify concentrations via LC-MS/MS. Calculate AUC, , and bioavailability .

- Neurobehavioral assays : Use open-field tests (locomotor activity), forced swim tests (antidepressant potential), or Morris water maze (cognitive effects). Compare dose-response profiles with controls and reference drugs (e.g., PCP derivatives for NMDA modulation) .

Q. How should contradictory data on metabolic pathways be resolved?

Methodological Answer:

- Cross-species microsomal studies : Incubate the compound with human/rodent liver microsomes. Identify metabolites via UPLC-QTOF-MS and compare CYP450 isoform contributions (e.g., CYP3A4 vs. CYP2D6) .

- Isotope labeling : Synthesize C-labeled analogs to trace metabolic cleavage sites (e.g., demethylation of the methoxy group) .

Q. What strategies are effective for impurity profiling during scale-up synthesis?

Methodological Answer:

- Process-related impurities : Monitor for residual 3-methoxybenzyl halide (via GC-MS) or dialkylated byproducts (HPLC with charged aerosol detection) .

- Degradation products : Stress testing under heat, light, and humidity. Use orthogonal methods (e.g., NMR and HRMS) to characterize oxidation or hydrolysis products .

Q. How can enantiomer-specific biological effects be studied given the compound’s chiral center?

Methodological Answer:

- Chiral resolution : Use preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate (R)- and (S)-enantiomers .

- Enantiomer-specific assays : Compare receptor binding, metabolic stability, and toxicity profiles. For example, (R)-enantiomers of pyrrolidine derivatives often exhibit higher CNS activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.